4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole

Medicinal Chemistry Organic Synthesis Scaffold Diversification

Sourcing a regioisomerically pure isoxazole for androgen receptor (AR) probe development often involves uncertain lead times. This 5-phthalimidomethyl analog with a unique C4-Cl synthetic handle solves that, offering a direct path to novel IP and PROTAC scaffolds. Key advantages: (1) Reversed pharmacophore geometry versus DIMP for differentiated AR binding; (2) C4-Cl enables rapid derivatization via cross-coupling; (3) Low cLogP (~1.9) improves CNS drug-likeness. Reliable, batch-to-batch consistency for SAR programs.

Molecular Formula C13H9ClN2O3
Molecular Weight 276.67 g/mol
CAS No. 80728-25-2
Cat. No. B15063937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole
CAS80728-25-2
Molecular FormulaC13H9ClN2O3
Molecular Weight276.67 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1Cl)CN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H9ClN2O3/c1-7-11(14)10(19-15-7)6-16-12(17)8-4-2-3-5-9(8)13(16)18/h2-5H,6H2,1H3
InChIKeyCDOQSUXSFDCCMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole Procurement Guide


4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole (CAS 80728-25-2) is a synthetic, heterocyclic small molecule featuring a chlorinated isoxazole core N-substituted with a phthalimide group [1]. It belongs to the class of phthalimidomethylisoxazoles, which are recognized as nonsteroidal androgen receptor (AR) ligands, a field pioneered by the discovery of the 4-substituted analog DIMP (Ro 7-8117) in 1973 . The compound's key structural feature is the unique 4-chloro substitution on the isoxazole ring, combined with a reversed regioisomeric attachment of the phthalimidomethyl group (5-position instead of 4-position as in DIMP). This distinct scaffold makes it a valuable intermediate for exploring novel structure-activity relationships (SAR) in AR-targeted and other drug discovery programs.

Regioisomeric scaffold distinct from DIMP for AR ligand SAR
C4-Cl synthetic handle enables diversification via cross-coupling
Reported antiandrogen pharmacophore class with structural novelty

Why This Compound Cannot Be Replaced by Common Isoxazole Analogs


Substituting 4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole with a structurally related analog like DIMP (Ro 7-8117) or other 3,5-dialkyl-4-(phthalimidomethyl)isoxazoles will result in a fundamentally different chemical and biological entity . The target compound's chlorine atom at the 4-position of the isoxazole ring is not just a bioisostere for a methyl group; it introduces a distinct electron-withdrawing effect, alters lipophilicity (cLogP ~1.9), and provides a synthetic handle for further derivatization via cross-coupling reactions that is absent in DIMP [1]. Furthermore, the relocation of the phthalimidomethyl group from the 4-position (as in DIMP) to the 5-position creates a regioisomeric structure, which is expected to dramatically change the pharmacophore geometry and AR binding mode, making it a unique probe for SAR studies [2].

Regioisomer shift
Phthalimide at 5- vs 4-position changes AR binding geometry; may alter activity profile compared to DIMP.
Synthetic handle
4-Cl enables cross-coupling that 4-Me analog lacks; limits diversification and library expansion.
Physicochemical profile
Lower lipophilicity and electronic effects may shift pharmacokinetic behavior vs DIMP; requires separate ADME profiling.

Quantitative Differentiation Evidence


Divergent Synthetic Versatility via C4-Cl Handle

The presence of a chlorine atom at the 4-position provides a critical point for late-stage functionalization that is absent in the lead analog DIMP (Ro 7-8117), which has a 4-methyl group [1]. The C4-Cl bond is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse libraries for SAR studies. This is a key advantage for medicinal chemists over DIMP, where the C4-Me group is chemically inert and cannot be diversified without a complete de novo synthesis [2].

Synthetic versatility
Class-level inference
C4-Cl: cross-coupling handle; C4-Me (DIMP): inert to functionalization.
Supports scaffold diversification strategies.
Requires synthetic validation; general reactivity logic.
Medicinal Chemistry Organic Synthesis Scaffold Diversification

Unique Regioisomeric Pharmacophore Geometry

The target compound is a regioisomer of the 4-(phthalimidomethyl)isoxazole series that includes the antiandrogen DIMP. The phthalimidomethyl arm is attached at the 5-position of the isoxazole ring, whereas in DIMP it is at the 4-position [1]. This positional isomerism results in a fundamentally different spatial presentation of the phthalimide pharmacophore to the androgen receptor (AR) ligand-binding domain. The 1973 study by Scott and Boris established that even minor alkyl substitutions on the isoxazole core drastically modulate antiandrogenic potency, with DIMP being one of the most active compounds . The regioisomeric shift in the target compound places the phthalimide group adjacent to the ring oxygen, a change that is predicted to alter the dipole moment and hydrogen-bonding capabilities, leading to a unique selectivity profile.

Pharmacophore geometry
Class-level inference
5-(phthalimidomethyl) regioisomer vs. 4- in DIMP; predicted altered AR binding mode.
Orthogonal profile for AR binding studies.
Activity data for target compound not publicly available.
Androgen Receptor Pharmacophore Modeling Molecular Recognition

Distinct Lipophilicity and Electronic Profile

The substitution of a methyl group (in DIMP) with a chlorine atom (in the target compound) leads to significant, quantifiable differences in key physicochemical parameters that affect pharmacokinetic behavior [1]. The computed octanol-water partition coefficient (cLogP) for the target compound is 1.9, which indicates a 0.4-unit decrease in lipophilicity compared to DIMP (cLogP ~2.3), attributable to the electron-withdrawing chlorine [2]. This reduction in LogP is often associated with improved metabolic stability and lower volume of distribution. Additionally, the presence of chlorine increases the topological polar surface area (tPSA) and modifies the molecular electrostatic potential surface, which are critical determinants of membrane permeability and off-target binding.

Lipophilicity
Cross-study comparable
cLogP 1.9 (vs. ~2.3 for DIMP, Δ -0.4)
Supports lower lipophilicity in ADME screening context.
Computed property (PubChem XLogP3).
Physicochemical Properties Drug-likeness ADME Prediction

Class-Validated Antiandrogenic Pharmacophore

The phthalimidomethylisoxazole class is validated as a source of AR antagonists, with DIMP established as a selective, high-affinity ligand. DIMP demonstrated an in vivo antiandrogenic profile by blocking the effects of testosterone on sex accessory glands in castrated male rats without androgenic or estrogenic activity [1]. The target compound, by reversing the regioisomeric attachment and introducing a 4-chloro substituent, is hypothesized to offer a distinct selectivity window against other nuclear receptors, potentially reducing off-target effects associated with the 4-substituted series. While specific selectivity data for this compound is not yet published, its structural divergence from the well-characterized DIMP framework provides a strong scientific rationale for its selection as a novel AR ligand candidate.

Class-validated mechanism
Class-level inference
AR antagonist class validated via DIMP; target compound structurally distinct.
Supports exploration of novel selectivity window.
No direct comparative binding data.
Nuclear Receptor Selectivity Profile Antiandrogen

Top Application Scenarios


Lead Diversification for AR Antagonists

Based on the compound's regioisomeric relationship to DIMP and the unique C4-Cl synthetic handle, the primary application is generating diverse libraries of AR ligands for patent exploration and lead optimization. Chemists can use the chlorine atom to introduce various aryl or amino groups, rapidly exploring the SAR around the isoxazole 4-position while maintaining the novel 5-phthalimidomethyl pharmacophore .

Scaffold-Hopping for PROTAC Development

This compound serves as a versatile scaffold-hopping intermediate for teams working on nonsteroidal antiandrogens derived from thalidomide. The phthalimide moiety is a known cereblon (CRBN) ligand, and its regioisomeric attachment to the chloro-isoxazole core offers a new chemotype for developing PROTACs (Proteolysis Targeting Chimeras) that selectively degrade AR, potentially with a differentiated degradation profile compared to 4-linked analogs [1].

CNS-Penetrant AR Therapy Optimization

For research programs targeting AR in the central nervous system, the target compound's lower cLogP (1.9) compared to DIMP (2.3) provides a better starting point for achieving CNS drug-likeness. The chlorine atom's electronic effects can be further leveraged to reduce P-glycoprotein (P-gp) efflux susceptibility, a common issue for more lipophilic analogs [2].

Novel SARM Template Discovery

Given the well-documented tissue-selective effects of phthalimide-based compounds, this unique regioisomer is a valuable template for discovering new SARMs. Its structural differences from DIMP offer a clear path to novel composition-of-matter patents, making it a strategic choice for commercial R&D organizations seeking to build a proprietary position around their AR pipeline .

Application
Selection Property
Validation Focus
Lead Diversification for AR Antagonists
C4-Cl synthetic versatility
SAR library and IP expansion
Scaffold-Hopping for PROTAC Research
5-Phthalimidomethyl regioisomer
CRBN-mediated degradation profiling
CNS-Targeted AR Studies
Lower cLogP vs DIMP
CNS drug-likeness and P-gp liability
Novel SARM Template Discovery
Regioisomeric structural novelty
Tissue-selective AR modulation and patent evaluation
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